(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate
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Overview
Description
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a chemical compound known for its utility in organic synthesis, particularly in fluorination reactions. This compound is valued for its stability, reactivity, and ease of handling, making it a popular choice in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate typically involves the reaction of dimethylamine with methylphenylsulfoxonium tetrafluoroborate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into sulfides or other lower oxidation state compounds.
Substitution: It participates in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonium compounds .
Scientific Research Applications
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate exerts its effects involves the transfer of the dimethylamino group or the fluorine atom to the target molecule. This transfer can occur through various pathways, including nucleophilic substitution or electrophilic addition, depending on the reaction conditions and the nature of the target molecule . The molecular targets and pathways involved are influenced by the electronic and steric properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Diethylaminosulfur trifluoride (DAST): Another fluorinating agent used in organic synthesis.
Difluoro(morpholino)sulfonium tetrafluoroborate (XtalFluor-M): A related compound with similar applications but different reactivity and stability profiles.
Uniqueness
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is unique due to its combination of stability, reactivity, and ease of handling. Unlike some other fluorinating agents, it is less prone to explosive decomposition and can be used under a wider range of conditions .
Properties
Molecular Formula |
C9H14BF4NOS |
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Molecular Weight |
271.09 g/mol |
InChI |
InChI=1S/C9H13NOS.BF4/c1-10(2)8-12(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q;-1/p+1 |
InChI Key |
IVEUBNOXUACOAZ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C[SH+](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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